5-Bromoindole-2-carboxylic acid
CAS No.: 7254-19-5
Cat. No.: VC21549467
Molecular Formula: C9H6BrNO2
Molecular Weight: 254,09 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 7254-19-5 |
---|---|
Molecular Formula | C9H6BrNO2 |
Molecular Weight | 254,09 g/mole |
IUPAC Name | 5-bromo-1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) |
Standard InChI Key | YAULOOYNCJDPPU-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)C=C(N2)C(=O)O |
Canonical SMILES | C1=CC2=C(C=C1Br)C=C(N2)C(=O)O |
Chemical Structure and Properties
5-Bromoindole-2-carboxylic acid (CAS: 7254-19-5) is an indole derivative with a bromine substituent at position 5 and a carboxylic acid group at position 2. Its structure combines an indole backbone with key functional groups that enable diverse chemical transformations.
Basic Structural Information
The compound has the molecular formula C₉H₆BrNO₂ with a molecular weight of 240.06 g/mol . It belongs to the class of heterocyclic compounds containing nitrogen and features the core indole structure, which is ubiquitous in many natural products and pharmaceuticals.
Physical and Chemical Properties
The physical and chemical properties of 5-bromoindole-2-carboxylic acid are summarized in the following table:
The compound's SMILES notation is represented as N1C2=C(C=C(Br)C=C2)C=C1C(O)=O, and its InChI key is YAULOOYNCJDPPU-UHFFFAOYSA-N .
Synthesis and Production
The synthesis of 5-bromoindole-2-carboxylic acid is well-documented and can be achieved through various routes, with the most common being the hydrolysis of its ester derivative.
Synthetic Pathway
A standard synthetic route involves the hydrolysis of ethyl 5-bromoindole-2-carboxylate under basic conditions followed by acidification . The reaction proceeds in two stages:
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Stage 1: Ethyl 5-bromoindolecarboxylate is treated with sodium hydroxide in a methanol/water mixture under reflux conditions for approximately 0.5 hours .
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Stage 2: The reaction mixture is then treated with hydrogen chloride in methanol/water at 4°C to precipitate the final product .
This synthetic approach typically yields 91% of the desired product . The reaction employs green chemistry principles, making it environmentally friendly.
Biological Activities and Applications
5-Bromoindole-2-carboxylic acid serves as a key building block in medicinal chemistry with diverse applications in pharmaceutical research and development.
Pharmaceutical Applications
The compound is utilized in the synthesis of various biologically active molecules, including:
EGFR Inhibition and Anticancer Activity
Recent research has demonstrated that derivatives of 5-bromoindole-2-carboxylic acid exhibit promising anticancer properties through EGFR tyrosine kinase inhibition . Compound 3a, in particular, has shown significant potential as an anticancer agent by inhibiting cell proliferation through EGFR tyrosine kinase inhibition .
The effectiveness of these derivatives stems from the indole backbone's ability to form various interactions including hydrogen bonding, dipole-dipole interactions, hydrophobic effects, Van der Waals forces, and stacking interactions . These characteristics enhance the compound's pharmaceutical relevance by improving solubility and biological activity.
Recent Research Findings
Recent studies have expanded our understanding of 5-bromoindole-2-carboxylic acid derivatives and their potential therapeutic applications.
EGFR Inhibitors Development
In a 2023 study, researchers synthesized novel 5-bromoindole-2-carboxylic acid derivatives designed to function as EGFR tyrosine kinase inhibitors . These derivatives, including carbothioamide, oxadiazole, tetrahydropyridazine-3,6-dione, and triazole variants, were evaluated through molecular docking studies and in vitro testing against various cancer cell lines .
Molecular Docking and In Vitro Studies
Molecular docking analyses revealed that compounds 3a, 3b, 3f, and 7 demonstrated the strongest binding energies to the EGFR tyrosine kinase domain . These compounds exhibited favorable in silico absorption profiles and showed no signs of cytochrome P450 inhibition or hepatotoxicity, in contrast to erlotinib, which displayed some hepatotoxic properties .
In vitro studies confirmed that these derivatives effectively decreased cell growth in multiple human cancer cell lines, including HepG2, A549, and MCF-7 . Compound 3a emerged as the most potent derivative while maintaining cancer-specific activity .
Mechanism of Action
The anticancer activity of compound 3a was attributed to:
These findings suggest that novel indole derivatives, particularly compound 3a, represent promising anticancer agents that could potentially address limitations of existing EGFR inhibitors.
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